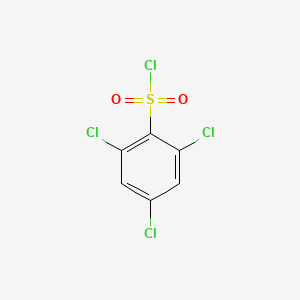

2,4,6-Trichlorobenzenesulfonyl chloride

Description

Overview of Halogenated Benzenesulfonyl Chlorides in Chemical Literature

Halogenated benzenesulfonyl chlorides are a class of organic compounds characterized by a benzenesulfonyl chloride core substituted with one or more halogen atoms on the benzene (B151609) ring. The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. fiveable.me This reactivity is fundamental to its utility in organic synthesis.

The presence of electron-withdrawing halogen atoms on the aromatic ring, such as chlorine, significantly influences the electrophilicity of the sulfur center, making these compounds potent reagents. They react readily with a wide range of nucleophiles, most notably amines and alcohols. The reaction with primary or secondary amines yields stable sulfonamides, while reaction with alcohols produces sulfonate esters. wikipedia.org These reactions are central to their application in synthesis, allowing for the introduction of the sulfonyl moiety into diverse molecular frameworks. fiveable.me

In the broader chemical literature, halogenated benzenesulfonyl chlorides are recognized as important building blocks, particularly in medicinal chemistry. For example, the related compound 2,4,5-trichlorobenzenesulfonyl chloride has been utilized in the synthesis of human glucocorticoid receptor (hGR) ligands, where the resulting sulfonamide moiety was demonstrated to be crucial for effective biological binding. sigmaaldrich.com This highlights the role of this class of compounds in creating structurally complex and biologically active molecules.

Significance of 2,4,6-Trichlorobenzenesulfonyl Chloride in Modern Synthetic Methodologies

This compound (TCBSC) is distinguished by the dense substitution pattern on its benzene ring. The presence of three chlorine atoms, particularly the two in the ortho positions relative to the sulfonyl chloride group, imparts significant steric hindrance and strong electron-withdrawing effects. These features make it a highly reactive and sometimes selective sulfonating agent.

The primary significance of TCBSC in modern synthesis lies in its role as a powerful coupling or condensing agent. Its high reactivity facilitates the formation of sulfonamides and sulfonate esters, often under conditions where less reactive sulfonyl chlorides may fail or require harsh conditions. The steric bulk provided by the ortho-chlorine atoms can influence the conformational properties of the resulting products and, in some cases, direct the stereochemical outcome of a reaction, a principle similarly observed with other bulky sulfonyl chlorides like 2,4,6-triisopropylbenzenesulfonyl chloride. chemimpex.com

Below are the key chemical and physical properties of this compound. nih.govsigmaaldrich.com

| Property | Value |

|---|---|

| IUPAC Name | 2,4,6-trichlorobenzene-1-sulfonyl chloride |

| Molecular Formula | C₆H₂Cl₄O₂S |

| Molecular Weight | 279.96 g/mol |

| CAS Number | 51527-73-2 |

| Appearance | Solid |

| Melting Point | 44-48 °C |

| InChIKey | WHJAQKAAIOHCGN-UHFFFAOYSA-N |

Historical Context of Sulfonyl Chloride Applications in Organic Chemistry

The application of sulfonyl chlorides in organic chemistry is rooted in the foundational development of synthetic methods in the 19th and early 20th centuries. One of the earliest and most enduring methods for preparing the parent compound, benzenesulfonyl chloride, involves the reaction of benzene with chlorosulfuric acid. wikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction, known as chlorosulfonation, became a cornerstone for the industrial production of arylsulfonyl chlorides. wikipedia.org Alternative laboratory-scale preparations included the treatment of benzenesulfonic acid or its salts with chlorinating agents like phosphorus pentachloride. orgsyn.orgontosight.ai

The significance of sulfonyl chlorides and their derivatives, particularly sulfonamides, expanded dramatically in the 1930s with the discovery of sulfanilamide (B372717) and the subsequent development of sulfa drugs. This milestone in medicine created a surge in demand for versatile and efficient methods to synthesize a wide variety of sulfonyl chloride intermediates. pnas.org

Over time, the synthetic toolkit for producing sulfonyl chlorides has evolved significantly. While classical methods like chlorosulfonation remain relevant, newer procedures have been developed to accommodate a broader range of functional groups and to provide access to more complex structures. These include Sandmeyer-type reactions, which allow for the conversion of anilines into sulfonyl chlorides via their corresponding diazonium salts, providing a powerful route to arylsulfonyl chlorides with substitution patterns not easily accessible through direct chlorosulfonation. organic-chemistry.org This continuous development underscores the enduring importance of sulfonyl chlorides as key intermediates in the landscape of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAQKAAIOHCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334621 | |

| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51527-73-2 | |

| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Trichlorobenzenesulfonyl Chloride

Established Preparation Routes for 2,4,6-Trichlorobenzenesulfonyl Chloride

Traditional methods for synthesizing this compound rely on foundational reactions in organic chemistry, utilizing readily available precursors and reagents.

A primary and well-documented route to aromatic sulfonyl chlorides involves the Sandmeyer-type reaction, which utilizes aromatic amines as starting materials. acs.org For the synthesis of this compound, the corresponding precursor is 2,4,6-trichloroaniline. This process occurs in two main steps:

Diazotization: The process begins with the conversion of the primary aromatic amine, 2,4,6-trichloroaniline, into a diazonium salt. This is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. rsc.orgorgsyn.org

Sulfonyl-de-diazotization: The resulting diazonium salt is then introduced to a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) salt catalyst, such as cuprous chloride (CuCl) or cupric chloride (CuCl₂). acs.orgacs.orgdurham.ac.uk The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group onto the aromatic ring, releasing nitrogen gas. durham.ac.uk Acetic acid has traditionally been used as a solvent for this transformation. acs.org

| Component | Role | Typical Example | Reference |

|---|---|---|---|

| Starting Material | Aromatic amine precursor | 2,4,6-Trichloroaniline | rsc.org |

| Diazotizing Agent | Converts amine to diazonium salt | NaNO₂ in HCl(aq) | rsc.orgorgsyn.org |

| Sulfur Source | Provides the -SO₂- group | Sulfur Dioxide (SO₂) | acs.orgacs.org |

| Catalyst | Facilitates the Sandmeyer reaction | CuCl or CuCl₂ | acs.orgdurham.ac.uk |

| Solvent | Reaction medium | Acetic Acid or Water | acs.orgresearchgate.net |

Another fundamental method for preparing sulfonyl chlorides is the direct conversion of the corresponding sulfonic acid. In this route, 2,4,6-trichlorobenzenesulfonic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂). masterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the sulfonic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate and releases a chloride ion. The intermediate is unstable and subsequently collapses. The chloride ion then attacks the sulfonyl sulfur atom, displacing the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion. masterorganicchemistry.comlibretexts.org The gaseous nature of the byproducts (SO₂ and HCl) makes this an efficient and often irreversible transformation. masterorganicchemistry.com This method is analogous to the well-known conversion of carboxylic acids to acyl chlorides using the same reagent. masterorganicchemistry.com

| Component | Function | Reference |

|---|---|---|

| 2,4,6-Trichlorobenzenesulfonic acid | Starting material | researchgate.net |

| Thionyl chloride (SOCl₂) | Chlorinating agent | masterorganicchemistry.com |

| This compound | Product | researchgate.net |

| SO₂ and HCl | Gaseous byproducts | masterorganicchemistry.com |

The synthesis of sulfonyl chlorides can also be approached via halogen exchange (HALEX) reactions, starting from other sulfonyl halides, such as sulfonyl fluorides. While the conversion of sulfonyl chlorides to the more stable sulfonyl fluorides is a more common transformation, the reverse reaction is also chemically feasible under appropriate conditions. organic-chemistry.orgacs.org

This process would involve reacting 2,4,6-trichlorobenzenesulfonyl fluoride (B91410) with a chloride source. The success of this reaction depends on shifting the equilibrium toward the sulfonyl chloride product. Given that the S-Cl bond is weaker and more reactive than the S-F bond, this conversion generally requires specific reagents to facilitate the exchange. researchgate.net A simple and mild method for the reverse reaction (chloride to fluoride) uses potassium fluoride in a water/acetone mixture, highlighting that halide exchange on the sulfonyl group is a viable process. organic-chemistry.org For the fluoride-to-chloride exchange, a strong chloride nucleophile and potentially a Lewis acid to assist in fluoride abstraction would be necessary.

| Starting Material | Reagent | Product | Key Consideration | Reference |

|---|---|---|---|---|

| 2,4,6-Trichlorobenzenesulfonyl fluoride | Chloride source (e.g., LiCl, TMSCl) | This compound | Requires conditions to favor the more reactive sulfonyl chloride. | organic-chemistry.orgresearchgate.net |

Emerging Synthetic Strategies and Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for preparing sulfonyl chlorides.

Modern synthetic routes increasingly employ catalysts to improve reaction efficiency and mildness. The traditional Sandmeyer reaction is itself a copper-catalyzed process. acs.org However, newer catalytic systems are being developed to bypass the need for diazonium salt intermediates or to improve the existing protocols.

Heterogeneous Photocatalysis: A novel approach utilizes a heterogeneous potassium poly(heptazine imide) photocatalyst. acs.org This method can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. The required SO₂ and HCl are generated in situ from the hydrolysis of thionyl chloride, offering high functional group tolerance under mild conditions. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysis offers an alternative to the Sandmeyer reaction. One such method involves the cross-coupling of arylboronic acids with a chlorosulfonating agent. nih.gov For example, 2,4,6-trichlorophenylboronic acid could be coupled with a suitable sulfur dioxide source in the presence of a palladium catalyst to yield the target sulfonyl chloride. This approach provides access to sulfonyl chlorides from different precursors and often proceeds under milder conditions than traditional methods. nih.gov

| Method | Catalyst | Precursor | Key Advantage | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | Copper (I/II) Salts | Aniline / Diazonium Salt | Well-established, uses inexpensive materials. | acs.org |

| Photoredox Catalysis | Potassium poly(heptazine imide) | Diazonium Salt | Uses visible light; mild, room temperature conditions. | acs.org |

| Cross-Coupling | Palladium Complexes | Arylboronic Acid | Bypasses aniline/diazotization route; high functional group tolerance. | nih.gov |

The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical manufacturing. sabangcollege.ac.in Several strategies have been applied to the synthesis of sulfonyl chlorides to make the processes more environmentally benign.

Use of Safer Reagents: Traditional methods often employ hazardous reagents like chlorine gas or odorous thiols. organic-chemistry.orgresearchgate.net A greener alternative is the use of N-chlorosuccinimide (NCS) as a chlorinating and oxidizing agent. organic-chemistry.orgthieme-connect.com NCS is a solid, making it easier and safer to handle than chlorine gas. Furthermore, the byproduct, succinimide (B58015), can be recovered from the aqueous phase and re-oxidized back to NCS, making the process sustainable. thieme-connect.com

Aqueous Reaction Media: Replacing organic solvents like acetic acid with water significantly reduces the environmental impact of a synthesis. researchgate.netrsc.org An aqueous process for the Sandmeyer reaction has been developed where the sulfonyl chloride product, being poorly soluble in water, precipitates directly from the reaction mixture. This simplifies purification, minimizes solvent waste, and enhances safety. researchgate.net

Stable SO₂ Surrogates: Gaseous and toxic sulfur dioxide can be replaced with stable, solid surrogates. The charge-transfer complex of DABCO and sulfur dioxide (DABSO) is one such bench-stable solid that serves as a reliable source of SO₂ in reactions, simplifying handling and improving safety. researchgate.netorganic-chemistry.org

| Principle | Traditional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Reagents | Chlorine gas (Cl₂) | N-Chlorosuccinimide (NCS) | Solid, easier to handle; recyclable byproduct. | organic-chemistry.orgthieme-connect.com |

| Safer Solvents | Acetic Acid | Water | Reduced waste, simplified product isolation via precipitation. | researchgate.net |

| Accident Prevention | Gaseous Sulfur Dioxide (SO₂) | Solid SO₂ Surrogate (e.g., DABSO) | Eliminates handling of a toxic, corrosive gas. | researchgate.netorganic-chemistry.org |

Flow Chemistry Applications for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of chemical intermediates, including aryl sulfonyl chlorides. Although specific literature detailing the flow synthesis of this compound is not extensively available, the principles and demonstrated advantages of continuous manufacturing for structurally similar aryl sulfonyl chlorides provide a strong basis for its application in the scalable production of this compound. researchgate.netnih.govresearchgate.net

Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and greater scalability compared to conventional batch methods. dntb.gov.uarsc.org These benefits are particularly pertinent to chlorosulfonation reactions, which are often highly exothermic and may involve hazardous reagents and byproducts. nih.govmdpi.com

Key Advantages of Flow Chemistry for Aryl Sulfonyl Chloride Synthesis:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risk associated with highly exothermic reactions and the handling of corrosive reagents like chlorosulfonic acid. mdpi.com This controlled environment mitigates the potential for thermal runaway. dntb.gov.ua

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or continuous stirred-tank reactors (CSTRs) allows for efficient heat dissipation and precise temperature control, leading to higher selectivity and yields. rsc.org

Scalability: Scaling up production in a flow system is typically achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel), rather than increasing the reactor size, which can introduce new challenges in batch processes. researchgate.net

Automation and Process Control: Continuous manufacturing systems can be highly automated, allowing for consistent product quality, real-time monitoring, and reduced operator exposure to hazardous materials. nih.govresearchgate.net

A conceptual flow process for the synthesis of an aryl sulfonyl chloride, which could be adapted for this compound, would involve the use of CSTRs. mdpi.com This setup facilitates the management of gaseous byproducts and allows for unpressurized operation under reflux conditions. mdpi.com The process can be automated to control reagent addition, reaction time, and temperature, ensuring consistent and reliable production. nih.gov

Comparative Analysis of Batch vs. Flow Synthesis for a Generic Aryl Sulfonyl Chloride:

The following table illustrates the potential improvements in spacetime yield when transitioning from a batch to a continuous flow process for the synthesis of a generic aryl sulfonyl chloride. Spacetime yield is a critical metric in chemical manufacturing that represents the amount of product produced per unit of reactor volume per unit of time.

| Process | Scale | Reaction Time (h) | Product Yield (g) | Spacetime Yield (g L⁻¹ h⁻¹) |

|---|---|---|---|---|

| Optimized Batch Process | Lab Scale | 6.5 | 65 | ~7.2 |

| Continuous Flow Process | Pilot Scale | 12 | 500 | ~13.9 |

Data in this table is illustrative and based on findings for a generic aryl sulfonyl chloride to demonstrate the potential advantages of flow chemistry. mdpi.com

Research Findings on Continuous Aryl Sulfonyl Chloride Production:

Another approach reported in the literature for the flow synthesis of arylsulfonyl chlorides involves the in-situ generation of diazonium salts from aniline precursors, followed by chlorosulfonylation. researchgate.netrsc.org This method benefits from mild reaction conditions and is amenable to safe and scalable continuous processing. rsc.org

While direct experimental data for the flow synthesis of this compound is pending in published literature, the established methodologies for other aryl sulfonyl chlorides strongly suggest that a continuous flow process would offer significant advantages in terms of safety, efficiency, and scalability for its industrial production.

Reactivity and Reaction Mechanisms of 2,4,6 Trichlorobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The core reactivity of 2,4,6-trichlorobenzenesulfonyl chloride lies in the susceptibility of the sulfonyl chloride group (-SO₂Cl) to nucleophilic attack. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus a prime target for nucleophiles. These reactions proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur center, typically believed to be a concerted Sₙ2-like pathway. nih.gov

The reaction of this compound with primary or secondary amines is a cornerstone of its chemical utility, leading to the formation of sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key structural motif in many pharmaceutical agents. ucl.ac.ukucl.ac.uk

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen atom, typically by a base such as pyridine (B92270) or triethylamine (B128534), to yield the stable sulfonamide product. The presence of ortho-substituents on the benzenesulfonyl chloride ring can, contrary to steric hindrance expectations, sometimes accelerate the rate of nucleophilic substitution. mdpi.com This has been attributed to the substituents' ability to influence the geometry and electronic properties of the transition state. mdpi.com

Table 1: Reaction Scheme for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product | Mechanism |

|---|

In a reaction analogous to sulfonamide formation, this compound readily reacts with alcohols and phenols to produce sulfonate esters. researchgate.netwikipedia.org These esters are valuable intermediates in organic synthesis, often serving as good leaving groups in subsequent nucleophilic substitution reactions. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.

The mechanism mirrors that of sulfonamide synthesis: the oxygen atom of the alcohol or phenol acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. The subsequent loss of the chloride ion and a proton from the oxygen atom results in the formation of the sulfonate ester. The stability of 2,4,6-trichlorophenyl sulfonate esters allows for a broad range of subsequent chemical transformations to be performed in their presence. ucl.ac.uk

Table 2: Key Features of Sulfonate Ester Synthesis

| Nucleophile | Product Class | Key Reagents | Significance of Product |

|---|---|---|---|

| Alcohols (R-OH) | Alkyl Sulfonate Esters | This compound, Base (e.g., Pyridine) | Synthetic Intermediates, Good Leaving Groups |

Thiols (R-SH), being sulfur analogs of alcohols, are potent nucleophiles and react with this compound. chemistrysteps.commasterorganicchemistry.com The sulfur atom of the thiol attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. This reaction leads to the formation of thiosulfonate esters (R-S-SO₂-Ar), which are important sulfur-containing compounds. The high nucleophilicity of the thiolate anion (RS⁻), formed in the presence of a base, facilitates this reaction. chemistrysteps.com

Electrophilic Aromatic Substitution Potentials

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org This low reactivity is a consequence of the powerful electron-withdrawing effects of both the sulfonyl chloride group (-SO₂Cl) and the three chlorine atoms attached to the ring. wikipedia.org These substituents pull electron density away from the benzene (B151609) ring, making it less attractive to incoming electrophiles.

Sulfonyl Chloride Group (-SO₂Cl): This is a strong deactivating group and a meta-director due to its inductive and resonance electron-withdrawing capabilities.

Chlorine Atoms (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. wikipedia.org

The combined effect of one strong meta-directing deactivator and three ortho, para-directing deactivators renders the ring extremely electron-deficient. Consequently, forcing conditions would be required for any electrophilic aromatic substitution to occur, and the reaction would likely be low-yielding and non-selective.

Role as a Sulfonylating Agent in Complex Chemical Transformations

This compound serves as an effective sulfonylating agent, a reagent used to introduce the 2,4,6-trichlorobenzenesulfonyl group onto a substrate. chemimpex.com This functional group can be used to protect amines or alcohols or to activate hydroxyl groups for subsequent reactions. Its unique chlorinated structure provides increased reactivity, making it a valuable intermediate in the production of complex molecules like sulfonamide drugs. chemimpex.com Related compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), are widely used as condensing or coupling agents in the synthesis of oligonucleotides, highlighting the utility of sterically hindered sulfonyl chlorides in complex transformations. lifechempharma.com

Palladium-Catalyzed Coupling Reactions and C-Cl Bond Activation

The chlorine atoms on the aromatic ring of this compound present the possibility for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. libretexts.org However, the activation of C-Cl bonds is generally more challenging than that of C-Br or C-I bonds due to the higher bond dissociation energy of the C-Cl bond. uwindsor.ca

Successful coupling of aryl chlorides typically requires specialized palladium catalysts with electron-rich and bulky phosphine ligands. uwindsor.ca The presence of strong electron-withdrawing groups on the aromatic ring, as is the case with this compound, can facilitate the initial oxidative addition step to the palladium(0) center, which is often rate-limiting. uwindsor.ca Therefore, it is conceivable that under appropriate catalytic conditions, selective C-Cl bond activation could be achieved, allowing for the synthesis of more complex, substituted benzenesulfonyl chloride derivatives. A significant challenge would be achieving selectivity for one of the three C-Cl bonds and avoiding reactions at the sulfonyl chloride moiety.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichlorophenyl sulfonate esters |

| 2,4,6-Triisopropylbenzenesulfonyl chloride |

| 2,4,5-Trichlorobenzenesulfonyl chloride |

| Pyridine |

| Triethylamine |

| Thiosulfonate esters |

| Sulfonamides |

Applications of 2,4,6 Trichlorobenzenesulfonyl Chloride in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. ucl.ac.uk Arylsulfonyl chlorides, including 2,4,6-trichlorobenzenesulfonyl chloride, are key precursors for installing this critical pharmacophore.

The process of chemical derivatization is essential for modifying the properties of potential drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles. Sulfonyl chlorides are frequently employed as building blocks in medicinal chemistry because they readily react with amines to form complex and stable sulfonamides. sigmaaldrich.com The 2,4,6-trichlorophenyl sulfonate esters, derived from the corresponding sulfonyl chloride, have been developed as stable precursors for creating sulfonamides, which are integral to numerous pharmaceuticals. ucl.ac.uk This derivatization strategy allows for the systematic modification of lead compounds in drug discovery programs.

The sulfonamide subunit is not only important in pharmaceuticals but also has potential applications in the agrochemical sector, including use in herbicides and plant growth regulants. google.com While the related compound 2,4,6-trichlorobenzoyl chloride is used in producing herbicides and pesticides, the utility of this compound lies in its ability to form sulfonamide derivatives. google.comchemimpex.com These derivatives are explored for their biological activity in crop protection, leveraging the established role of the sulfonamide functional group in this field. google.com

The most direct application of this compound is in the synthesis of sulfonamides. This transformation is typically achieved through a reaction with primary or secondary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. This method provides convenient access to a wide range of medically relevant sulfonamides. jsynthchem.comekb.eg The sulfonamide moiety is crucial for effective binding in certain biological targets, such as the human glucocorticoid receptor (hGR). sigmaaldrich.com

Table 1: Key Synthetic Applications

| Application Area | Target Molecule Type | Role of this compound |

|---|---|---|

| Pharmaceuticals | Sulfonamide-containing drugs | Precursor for installing the sulfonamide pharmacophore. ucl.ac.uksigmaaldrich.com |

| Agrochemicals | Herbicides, Pesticides | Precursor for sulfonamide derivatives with potential biological activity. google.com |

| Heterocycles | Heteroaryl sulfonamides | Precursor to reagents for synthesizing complex heterocyclic structures. mit.edunih.gov |

Heterocyclic sulfonamides are a significant feature in many successful pharmaceuticals. mit.edunih.gov However, their precursors, heterocyclic sulfonyl chlorides, are often challenging to synthesize and can be unstable. mit.edunih.gov Research has shown that a related reagent, 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), can be used with organozinc reagents to prepare heteroaryl sulfonamides. mit.edunih.gov This process generates intermediates at the sulfonyl chloride oxidation state that can be directly coupled with amines. nih.gov Depending on the substrate, the reaction can yield either stable 2,4,6-trichlorophenyl (TCP) sulfonate esters or sulfonyl chlorides that are converted in situ to the desired sulfonamides. mit.edunih.gov This methodology provides an efficient and modular route to valuable heterocyclic compounds that would otherwise be difficult to access. mit.edu

Reagent in Specialized Esterification and Amidation Reactions

While primarily used for sulfonamide formation, the sulfonyl chloride group can also participate in other types of coupling reactions, particularly those involving the activation of alcohols.

The Yamaguchi esterification is a well-known method for the synthesis of esters, particularly macrocyclic lactones, that utilizes 2,4,6-trichlorobenzoyl chloride as the coupling reagent. nih.gov It is important to distinguish this from processes involving this compound.

While not used in the Yamaguchi protocol, other sterically hindered arenesulfonyl chlorides, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), function as highly selective condensing agents in specialized esterification reactions. researchgate.net A notable example is in the formation of the internucleotide linkage during the synthesis of oligonucleotides. researchgate.net In these related processes, the bulky arenesulfonyl chloride activates an alcohol, facilitating its reaction with a nucleophile. The steric hindrance provided by the ortho substituents on the aromatic ring can control the reactivity and enhance the selectivity of the transformation. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichlorobenzoyl chloride |

| 2,4,6-Trichlorophenyl chlorosulfate (TCPC) |

| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) |

| Amine |

| Heterocyclic amines |

| Organozinc reagents |

| Pyridine (B92270) |

Amide Formation with Various Amine Substrates

This compound is a precursor for the formation of activated 2,4,6-trichlorophenyl (TCP) sulfonate esters. These esters are effective reagents for the synthesis of sulfonamides through reaction with a diverse range of amine substrates. The reactivity of TCP sulfonate esters allows for the formation of sulfonamide bonds under various conditions, accommodating both simple aliphatic amines and more sterically hindered or less nucleophilic anilines. fishersci.com

The choice of base has a significant impact on the rate and efficiency of the sulfonamide formation. Research into the aminolysis of 4-bromobenzene TCP sulfonate ester with morpholine (B109124) demonstrated that strong, non-nucleophilic bases can dramatically accelerate the reaction compared to conventional bases like triethylamine (B128534). fishersci.com While triethylamine required 64 hours to achieve a 90% yield, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) reduced the time to 18 hours. The addition of a catalyst, tetra-butyl ammonium (B1175870) chloride (TBAC), with DBU further shortened the reaction time to 1 hour. The strongest base tested, lithium hexamethyldisilazide (LiHMDS), proved to be the most effective, driving the reaction to completion in just 15 minutes with a 97% yield. fishersci.com

Table 1: Effect of Different Bases on the Reaction of Morpholine with 4-Bromobenzene TCP Sulfonate Ester This table illustrates the impact of various bases on the reaction time and yield for the formation of the corresponding sulfonamide at room temperature in Tetrahydrofuran (THF). Data sourced from discovery.ucl.ac.uk. fishersci.com

| Entry | Base | Catalyst | Time | Yield (%) |

| 1 | Et3N | N/A | 64 h | 90 |

| 2 | DBU | N/A | 18 h | 85 |

| 3 | DBU | TBAC | 1 h | 91 |

| 4 | LiHMDS | N/A | 15 min | 97 |

This demonstrates the tunability of the reaction conditions to suit the nucleophilicity of the amine substrate, establishing TCP sulfonates, derived from this compound, as versatile intermediates for sulfonamide synthesis. fishersci.com

Role in Material Science and Polymer Chemistry

Arylsulfonyl chlorides as a class of compounds play a role in the synthesis of high-performance polymers and functional materials, often acting as coupling agents or surface modifiers. highfine.com For example, structurally related compounds such as 2,4,6-triisopropylbenzenesulfonyl chloride are noted for their use as coupling agents in producing specialty polymers for applications in coatings, adhesives, and sealants. chemimpex.com However, specific, well-documented applications of this compound itself in the synthesis of specialty polymers and functional materials are not extensively reported in the scientific literature.

Use as a Condensing Agent in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, a critical step is the formation of the internucleotide phosphate (B84403) linkage. psu.edu The phosphotriester method, a foundational approach in this field, relies on a condensing agent to activate a phosphodiester component for coupling with the free hydroxyl group of another nucleoside. nih.gov Arylsulfonyl chlorides, including this compound, belong to a class of compounds widely used for this purpose. nih.govnih.gov

The mechanism involves the arylsulfonyl chloride (ArSO₂Cl) reacting with the phosphodiester (PDE) component in the presence of a nucleophilic catalyst, such as pyridine or N-methylimidazole. This reaction forms a highly reactive mixed sulfonic-phosphoric anhydride (B1165640) intermediate, which subsequently reacts with the hydroxyl group of the second nucleoside to form the desired phosphotriester bond. nih.gov This activation is crucial for achieving the high coupling efficiencies required for the stepwise synthesis of long oligonucleotide chains. psu.edu A variety of arylsulfonyl chlorides have been investigated to optimize reaction rates and minimize side reactions. rsc.org

Table 2: Examples of Arylsulfonyl Chlorides Investigated as Condensing Agents in Oligonucleotide Synthesis This table lists representative arylsulfonyl chlorides that have been utilized and studied in the phosphotriester approach. Data sourced from RSC Publishing. rsc.org

| Condensing Agent |

| Mesitylene-2-sulfonyl chloride (MSCl) |

| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) |

| 4-Bromobenzenesulfonyl chloride |

| Naphthalene-1-sulfonyl chloride |

| 2-Nitrobenzenesulfonyl chloride |

| 4-Nitrobenzenesulfonyl chloride |

The steric and electronic properties of the substituents on the aromatic ring of the sulfonyl chloride influence its reactivity and effectiveness as a condensing agent. rsc.org

Derivatization Strategies for Analytical Chemistry

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to enhance its detection and separation. greyhoundchrom.com Sulfonyl chlorides are effective derivatizing reagents for compounds containing primary and secondary amine groups. The reaction of a sulfonyl chloride with an amine yields a stable sulfonamide derivative. This transformation is advantageous for several reasons: it can increase the thermal stability and volatility of the analyte for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). nih.govscienceopen.com

Various sulfonyl chlorides are employed for this purpose, such as dansyl chloride, 2-naphthalenesulfonyl chloride, and pyrene (B120774) sulfonyl chloride, each offering different detection characteristics. nih.govnih.govmdpi.com For example, a method for the analysis of the antibiotic spectinomycin (B156147) involves pre-column derivatization of its secondary amine groups with 2-naphthalenesulfonyl chloride, allowing for detection by UV absorbance at 254 nm. nih.gov this compound, as a reactive arylsulfonyl chloride, possesses the requisite chemical functionality to be used in similar derivatization strategies for amines, although its specific applications are less commonly documented than those of more specialized derivatizing agents.

Spectroscopic and Computational Investigations of 2,4,6 Trichlorobenzenesulfonyl Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of molecular structures. For 2,4,6-trichlorobenzenesulfonyl chloride, several key techniques are employed to confirm its identity and elucidate its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. A plane of symmetry passes through the C1-S and C4-Cl bonds, rendering the two protons on the aromatic ring (at the C3 and C5 positions) chemically equivalent. Consequently, they resonate at the same frequency, producing a single sharp signal (a singlet) in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The symmetry of the molecule also influences its ¹³C NMR spectrum. Instead of six distinct signals for the six carbons in the benzene (B151609) ring, only four signals are expected. The carbon atoms C2 and C6 are equivalent, as are the proton-bearing carbons C3 and C5. The carbons directly bonded to the sulfonyl chloride group (C1) and the chlorine atom at the para position (C4) are unique.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Atom Position(s) | Expected Signal Type |

|---|---|---|

| ¹H | C3-H, C5-H | Singlet |

| ¹³C | C1 | Singlet |

| ¹³C | C2, C6 | Singlet |

| ¹³C | C3, C5 | Singlet |

| ¹³C | C4 | Singlet |

Note: Specific chemical shift (ppm) values are dependent on the solvent and instrument parameters. Data for this compound is available in spectral databases. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and twists within the molecule, providing a unique "fingerprint."

The key functional groups in this compound give rise to characteristic peaks. The sulfonyl chloride group (-SO₂Cl) is particularly prominent, with strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds. researchgate.net The vibrations of the trichlorinated benzene ring, including C-C stretching within the ring, aromatic C-H stretching, and C-Cl stretching, also produce distinct signals. vscht.cz While a complete assignment requires computational support, characteristic absorption regions are well-established.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | S=O | ~1390 |

| Symmetric Stretch | S=O | ~1170 |

| Stretch | S-Cl | 500 - 700 |

| Stretch | Aromatic C-H | 3000 - 3100 |

| Stretch | Aromatic C=C | 1400 - 1600 |

| Stretch | C-Cl | 700 - 850 |

Note: Values are approximate and can be influenced by the physical state of the sample and intermolecular interactions. Assignments for the SO₂ group are based on analogous compounds like 2,4,6-trimethylbenzene sulphonyl chloride. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

The molecular weight of this compound is approximately 279.96 g/mol . sigmaaldrich.com Due to the presence of four chlorine atoms, each with two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic cluster of peaks (an isotopic envelope) rather than a single line. docbrown.info

Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides structural clues. For this compound, common fragmentation pathways include the loss of a chlorine radical from the sulfonyl group or the benzene ring, or the cleavage of the C-S bond. nih.gov

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 243/245 | [C₆H₂Cl₃SO₂]⁺ | Cl |

| 179 | [C₆H₂Cl₃]⁺ | SO₂Cl |

Data sourced from PubChem. nih.gov The m/z values represent the most abundant peak in an isotopic cluster (e.g., 243 corresponds to the ion with all ³⁵Cl isotopes). The peak at 245 represents the same fragment with one ³⁷Cl isotope.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, offer profound insights into the molecular properties of this compound at an atomic level, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It allows for the calculation of optimized molecular geometries, vibrational frequencies, and various electronic properties. For molecules like this compound, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and torsional angles with high accuracy. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comdntb.gov.ua

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of a molecule's dynamic behavior, including its conformational flexibility and stability.

For a relatively small and semi-rigid molecule like this compound, the most significant conformational freedom involves the rotation around the C-S single bond. This rotation determines the spatial orientation of the sulfonyl chloride group relative to the plane of the benzene ring. An MD simulation can be used to explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers to interconversion. By simulating the molecule's trajectory, researchers can understand its preferred shapes and how it might change conformation upon interacting with other molecules or surfaces.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a localized picture of chemical bonding. This approach provides an intuitive representation of "bonds," "lone pairs," and the stabilizing donor-acceptor interactions that describe delocalization effects, such as hyperconjugation.

In this compound, NBO analysis reveals significant intramolecular interactions that influence the molecule's stability and reactivity. The primary interactions involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key hyperconjugative interactions in this molecule include:

Interactions involving the sulfonyl group: The lone pairs on the oxygen atoms of the sulfonyl group (n(O)) can donate electron density to the antibonding orbitals of adjacent bonds, such as the σ(S-C) and σ(S-Cl) orbitals.

Interactions involving the benzene ring: The π-system of the trichlorinated benzene ring participates in delocalization with the sulfonyl chloride group. Specifically, there can be π(C-C) → σ(S-C) and σ(C-C) → σ(S-C) interactions.

Influence of chlorine substituents: The lone pairs on the chlorine atoms attached to the ring (n(Cl)) can interact with the π* orbitals of the benzene ring (n(Cl) → π*(C-C)).

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(O) | σ(S-C) | 3.5 |

| n(O) | σ(S-Cl) | 2.8 |

| π(C1-C2) | σ(S-C1) | 1.5 |

| n(Cl_ring) | π(C-C) | 4.2 |

Note: This data is hypothetical and serves as an illustration of typical NBO analysis results for this type of molecule.

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models, primarily those based on DFT, are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, these calculations can provide valuable information about its NMR, IR, Raman, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, the calculations would predict a single ¹H NMR signal for the two equivalent aromatic protons and distinct ¹³C NMR signals for the different carbon atoms in the ring and the sulfonyl group attachment point.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the fundamental modes of vibration and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. The theoretical spectra aid in the assignment of complex vibrational bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, S=O stretching, and C-Cl stretching. For instance, the characteristic symmetric and asymmetric stretching vibrations of the SO₂ group in related sulfonyl chlorides are typically predicted and observed in the ranges of 1170-1200 cm⁻¹ and 1370-1400 cm⁻¹, respectively.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) corresponding to π → π* transitions within the substituted benzene ring.

Table 2: Predicted Spectroscopic Parameters for this compound (Hypothetical Data)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | 7.6 ppm |

| ¹³C NMR | Chemical Shift (δ) | 130-145 ppm |

| IR Spectroscopy | S=O asym. stretch (cm⁻¹) | ~1380 |

| IR Spectroscopy | S=O sym. stretch (cm⁻¹) | ~1185 |

| Raman Spectroscopy | C-Cl stretch (cm⁻¹) | ~700 |

| UV-Vis Spectroscopy | λ_max (nm) | ~275 |

Note: This data is hypothetical and represents typical values that would be expected from theoretical calculations for this molecule.

These computational approaches provide a detailed understanding of the electronic structure and spectroscopic properties of this compound, complementing and aiding in the interpretation of experimental findings.

Environmental and Toxicological Considerations of 2,4,6 Trichlorobenzenesulfonyl Chloride

Degradation Pathways and Environmental Fate

The persistence and transformation of 2,4,6-Trichlorobenzenesulfonyl chloride in the environment are governed by its susceptibility to chemical and biological degradation processes.

Hydrolytic Degradation: The sulfonyl chloride functional group is known to be highly susceptible to hydrolysis. Aromatic sulfonyl chlorides react with water in a process that can follow an SN2 mechanism. rsc.org This reaction involves the nucleophilic attack of water on the sulfur atom, leading to the displacement of the chloride ion. For this compound, this process is expected to be a primary degradation pathway upon release into aqueous environments. The reaction yields 2,4,6-trichlorobenzenesulfonic acid and hydrochloric acid. Safety data for the related compound 2,4,5-Trichlorobenzenesulfonyl chloride notes that it "Decomposes in contact with water and liberates toxic gases," underscoring the water-reactive nature of this class of chemicals. tcichemicals.com

There is a significant lack of research on the biodegradation of this compound. However, the biodegradability of chlorinated aromatic compounds is generally known to decrease as the degree of chlorination increases. cdc.gov Highly chlorinated compounds are often recalcitrant to microbial degradation due to their chemical stability and toxicity to microorganisms. Studies on trichlorobenzenes indicate they biodegrade slowly in soil under aerobic conditions. cdc.gov While certain specialized microorganisms can degrade related compounds like 2,4,6-trichlorophenol (B30397), these pathways are specific and cannot be directly extrapolated to this compound without dedicated research. nih.govfrontiersin.org

Formation of Byproducts and Environmental Impact

The primary and most predictable degradation byproducts of this compound stem from its hydrolysis.

Table 1: Expected Hydrolysis Products and Their Potential Impact

| Parent Compound | Degradation Pathway | Primary Byproducts | Potential Environmental Impact |

|---|---|---|---|

| This compound | Hydrolysis | 2,4,6-Trichlorobenzenesulfonic acid | Increases acidity of water and soil; potential for persistence of the chlorinated aromatic ring. |

The formation of hydrochloric acid leads to immediate acidification of the surrounding environment. The other major product, 2,4,6-trichlorobenzenesulfonic acid, is a strong acid that would contribute further to acidification. The environmental fate of 2,4,6-trichlorobenzenesulfonic acid itself is not well-documented, but the stability of the trichlorobenzene structure suggests it may be persistent.

Other degradation pathways, such as photolysis or potential biodegradation, could lead to a variety of other chlorinated intermediates through dechlorination or ring cleavage, but these remain speculative without experimental data.

Strategies for Remediation and Waste Management

Given the limited specific data, strategies for remediation and waste management must be based on the general chemical properties of this compound, particularly its corrosivity (B1173158) and reactivity with water.

Remediation: In case of an environmental release, immediate containment would be critical to prevent its spread, especially into water bodies where it would rapidly hydrolyze. For soil contamination, excavation and removal of the contaminated soil would be a primary approach. Neutralizing agents, such as soda ash or lime, could be applied to mitigate the acidic byproducts of hydrolysis, but this must be done with caution due to the potential for heat generation.

Waste Management: As a reactive and corrosive solid, this compound must be handled as hazardous waste. It should be stored in sealed containers in a cool, dry, well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents. sdfine.com Disposal would typically involve high-temperature incineration at a permitted hazardous waste facility. While the U.S. Environmental Protection Agency (EPA) lists the related compound 2,4,6-trichlorophenol as a hazardous waste (Waste Code D042) due to its toxicity, this compound is not specifically listed. nyu.edu However, its characteristic of reactivity and corrosivity would likely require it to be managed under general hazardous waste regulations.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4,5-Trichlorobenzenesulfonyl Chloride |

| 2,4,6-Trichlorobenzenesulfonic acid |

| This compound |

| 2,4,6-trichlorophenol |

| Chlorothalonil |

| Hydrochloric acid |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Catalysts

The traditional synthesis of arylsulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, which present significant environmental and safety challenges. nih.govstackexchange.com Future research is increasingly focused on developing greener, more efficient synthetic routes.

One promising avenue is the exploration of metal-free, aerobic oxidation of thiols . A recently developed method utilizes ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (NO/NO₂) in a redox-catalytic cycle with oxygen as the terminal oxidant to convert thiophenols into sulfonyl chlorides. rsc.org This approach significantly reduces the use of hazardous reagents and simplifies purification, often requiring only filtration through a short silica (B1680970) gel pad. rsc.org

Photocatalysis represents another frontier. The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), has shown success in synthesizing arenesulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions. acs.org This method offers high functional group tolerance and conveniently generates the necessary sulfur dioxide (SO₂) and chloride ions in situ from the hydrolysis of thionyl chloride. acs.org

Furthermore, the development and application of alternative chlorinating agents are crucial. Reagents like N-chlorosuccinimide (NCS) provide a milder and more environmentally friendly option for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.org A key advantage of this method is the ability to recycle the succinimide (B58015) byproduct back into NCS, adhering to the principles of a circular economy. organic-chemistry.org The table below summarizes a comparison of traditional versus emerging synthetic methods.

Comparison of Synthetic Methods for Arenesulfonyl Chlorides

| Method | Reagents | Key Advantages | Challenges/Limitations | Reference |

|---|---|---|---|---|

| Traditional Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Well-established, direct | Harsh, corrosive, hazardous waste | nih.govstackexchange.com |

| Metal-Free Aerobic Oxidation | Thiols, NH₄NO₃, O₂ | Environmentally benign, metal-free | Requires thiol starting material | rsc.org |

| Heterogeneous Photocatalysis | Arenediazonium salts, SOCl₂, K-PHI catalyst, visible light | Mild conditions, high functional group tolerance, sustainable catalyst | Requires diazonium salt precursor | acs.org |

| Alternative Chlorinating Agents | S-alkylisothiourea salts, N-chlorosuccinimide (NCS) | Mild, odorless, recyclable byproduct | Multi-step from initial alkyl halide | organic-chemistry.org |

Development of New Reagents Based on 2,4,6-Trichlorobenzenesulfonyl Chloride Scaffolding

The this compound scaffold is a robust platform for the development of novel reagents with tailored reactivity and selectivity. The steric hindrance and electronic properties imparted by the trichloro-substituted ring can be harnessed to create specialized chemical tools.

A pertinent example is the development of new condensing reagents for oligonucleotide synthesis. Building on the principles of sterically hindered arenesulfonyl chlorides like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), which are known to be highly selective, new reagents can be designed. researchgate.net For instance, 1-(2,4,6-triisopropylbenzenesulfonyl)-5-(pyridin-2-yl)tetrazolide (TPSPy) has been synthesized and utilized as a condensing reagent that yields a single diastereoisomer of dinucleoside monophosphate aryl esters, demonstrating enhanced stereocontrol in complex syntheses. nih.gov Future work could involve adapting the 2,4,6-trichloro-substituted scaffold to create similar tetrazolide, imidazolide, or triazolide reagents, potentially offering unique reactivity profiles.

The sulfonyl chloride moiety is a versatile functional group that can be converted into a wide array of other functionalities. Research into converting this compound into sulfinamides, sulfonimidamides, and other sulfur-based functional groups could yield reagents with novel applications in asymmetric synthesis and materials science. scilit.comnih.gov The table below outlines potential reagent classes that could be developed from this scaffold.

Potential Reagent Classes from this compound

| Reagent Class | Potential Application | Synthetic Precursor | Reference Principle |

|---|---|---|---|

| Condensing Agents (e.g., Tetrazolides) | Oligonucleotide/Peptide Synthesis | Reaction with tetrazoles, imidazoles, etc. | nih.gov |

| Chiral Sulfinamides | Asymmetric Synthesis | Reduction and amination | nih.gov |

| Sulfonimidamides | Pharmaceutical/Agrochemical Scaffolds | Reaction with amines and activating agents | scilit.com |

| Sulfonate Esters | Protecting Groups, Leaving Groups | Reaction with alcohols | nbinno.com |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Sulfonyl chlorides are fundamental building blocks in medicinal chemistry, primarily serving as precursors to sulfonamides, a moiety present in a wide range of pharmaceuticals. nih.gov The unique substitution pattern of this compound could be exploited to synthesize novel drug candidates with distinct pharmacological profiles.

The development of novel sulfonamide libraries is a key area of future research. By reacting this compound with diverse amine building blocks, medicinal chemists can generate libraries of compounds for screening against various biological targets. The trichlorinated phenyl ring can participate in specific interactions within protein binding pockets, potentially leading to enhanced potency or selectivity. Research into creating series of compounds, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, has demonstrated that the substituted benzenesulfonyl scaffold can lead to derivatives with significant biological activity, such as antibacterial properties. nih.gov

Furthermore, this compound can be used in the synthesis of complex natural products and their analogues . Sterically hindered sulfonyl chlorides are valuable as condensing agents in the synthesis of complex biomolecules, including glycerophospholipids and oligonucleotides, which are crucial in drug delivery and therapeutic applications. nbinno.comlifechempharma.com The specific reactivity of this compound could be harnessed in late-stage functionalization or fragment coupling in the total synthesis of bioactive molecules.

Integration with High-Throughput Screening and Automated Synthesis

The increasing demand for rapid drug discovery and process optimization necessitates the integration of key chemical reactions with automated platforms. Future research will likely focus on adapting the chemistry of this compound for these high-throughput environments.

The use of flow chemistry for the synthesis of sulfonyl chlorides and their derivatives is a significant step forward. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic reactions like chlorosulfonation. rsc.org This enhanced control improves safety by preventing thermal runaway and can lead to higher yields and purity. A flow protocol for sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, achieving a high space-time yield and demonstrating the feasibility of this approach for both aliphatic and aromatic substrates. rsc.org

Adapting sulfonamide synthesis for automated parallel synthesis platforms will accelerate the generation of compound libraries for high-throughput screening (HTS). One-pot methods that convert starting materials like aromatic carboxylic acids directly into sulfonamides without the need to isolate the reactive sulfonyl chloride intermediate are particularly well-suited for automation. princeton.edu Such strategies, which might leverage copper-catalyzed decarboxylative halosulfonylation, streamline the workflow and expand the diversity of accessible sulfonamide structures for biological evaluation. princeton.edu

Sustainable Chemical Processes and Waste Minimization

Adherence to the principles of green chemistry is a paramount goal for modern chemical research and industry. Future work on this compound will undoubtedly emphasize the development of more sustainable processes from synthesis to application.

A key focus is the implementation of one-pot, multi-component reactions to improve atom economy and reduce waste. For example, the synthesis of sulfonamides can be achieved via a one-pot process involving the in situ generation of the sulfonyl chloride from a thiol, followed immediately by reaction with an amine. researchgate.net This eliminates the need for isolating and purifying the often-unstable sulfonyl chloride intermediate, saving time, resources, and reducing solvent usage.

The choice of solvent is another critical factor. Research into conducting sulfonyl chloride reactions in environmentally benign solvents like water, ethanol, or deep eutectic solvents (DES) is gaining traction. researchgate.netsci-hub.se A method using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant has been shown to work efficiently in water and other green solvents, with a simple filtration-based workup, avoiding the need for solvent-intensive extractions. researchgate.net

Minimizing the use of hazardous reagents is also essential. Traditional methods often rely on noxious and dangerous chemicals. rsc.org Future pathways will prioritize safer alternatives, such as the photocatalytic methods and alternative chlorinating agents discussed in section 7.1, which reduce reliance on toxic inputs and minimize the generation of hazardous byproducts. acs.orgorganic-chemistry.org The table below highlights key strategies for enhancing the sustainability of processes involving sulfonyl chlorides.

Strategies for Sustainable Sulfonyl Chloride Chemistry

| Strategy | Description | Example | Reference |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | In situ generation of sulfonyl chloride from thiol followed by amination to form sulfonamide. | researchgate.net |

| Green Solvents | Replacing volatile organic compounds (VOCs) with water, alcohols, or deep eutectic solvents. | Sulfonamide synthesis in water using NaDCC·2H₂O as an oxidant. | researchgate.netsci-hub.se |

| Catalytic Methods | Using catalysts to enable more efficient reactions with lower energy input and waste. | Photocatalytic synthesis of sulfonyl chlorides using a heterogeneous catalyst. | acs.org |

| Byproduct Recycling | Converting waste products back into useful reagents. | Recycling succinimide to N-chlorosuccinimide (NCS) after chlorosulfonation. | organic-chemistry.org |

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of 2,4,6-Trichlorobenzenesulfonyl chloride?

Methodological Answer:

The compound is typically synthesized via sulfonation of 1,3,5-trichlorobenzene using chlorosulfonic acid under controlled conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of 1,3,5-trichlorobenzene to chlorosulfonic acid in anhydrous dichloromethane at 0–5°C.

- Reaction Monitoring : Track progress via TLC (silica gel, hexane/ethyl acetate 9:1). The product migrates with an Rf ≈ 0.6.

- Purification : Isolate via vacuum distillation (boiling point ~220–222°C under reduced pressure) or recrystallization from dry hexane.

Critical Note : Ensure rigorous exclusion of moisture to avoid hydrolysis to the sulfonic acid .

Basic: What precautions are essential for handling and storing this compound?

Methodological Answer:

- Storage : Store under inert atmosphere (argon or nitrogen) in amber glass bottles at room temperature. Desiccate with molecular sieves (3Å) to prevent hydrolysis .

- Handling : Use chemically resistant gloves (nitrile) and safety goggles. Conduct reactions in a fume hood due to corrosive HCl vapors released upon moisture contact .

Advanced: How can conflicting data on reaction kinetics with amines be resolved?

Methodological Answer:

Discrepancies in reported reaction rates (e.g., with primary vs. secondary amines) arise from solvent polarity and steric effects. To resolve:

- Controlled Experiments : Perform kinetic studies in anhydrous THF, DCM, or acetonitrile at 25°C. Monitor via <sup>1</sup>H NMR (disappearance of sulfonyl chloride proton at δ 8.2–8.5 ppm).

- Steric Analysis : Compare reactivity with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCL) as a sterically hindered analog. Slower kinetics in TPSCL suggest steric hindrance dominates over electronic effects .

Advanced: What analytical methods validate purity and detect trace decomposition products?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization. Monitor for hydrolysis byproducts (e.g., 2,4,6-trichlorobenzenesulfonic acid, m/z 245) .

- TGA/DSC : Thermal gravimetric analysis (heating rate 10°C/min) identifies decomposition onset (~165°C) and correlates with HCl release .

- Karl Fischer Titration : Quantify moisture content (<0.1% w/w) to ensure stability .

Advanced: How can HCl release during hydrolysis be minimized in aqueous-organic biphasic systems?

Methodological Answer:

- Scavengers : Add 2–5 mol% triethylamine or powdered CaCO3 to neutralize HCl.

- Biphasic Solvents : Use toluene/water mixtures to partition HCl into the aqueous phase.

- Slow Addition : Introduce water dropwise (0.1 mL/min) under vigorous stirring to localize hydrolysis at the interface .

Basic: What spectral signatures confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Strong S=O asymmetric stretching at 1375–1390 cm<sup>-1</sup> and symmetric stretch at 1160–1180 cm<sup>-1</sup>.

- <sup>1</sup>H NMR (CDCl3) : Aromatic protons as a singlet at δ 7.8–7.9 ppm (meta-substitution pattern).

- <sup>13</sup>C NMR : Sulfonyl carbon at δ 56–58 ppm; aromatic carbons at δ 128–135 ppm .

Advanced: How do solvent polarity and temperature affect sulfonamide formation yields?

Methodological Answer:

- Polar Solvents (DMF, DMSO) : Increase reactivity but risk side reactions (e.g., sulfonate ester formation). Optimize at 40–50°C for 4–6 hours.

- Nonpolar Solvents (Toluene, Hexane) : Require longer reaction times (12–24 hours) but improve selectivity.

- Yield Optimization : Use a 10% excess of amine and monitor via HPLC (C18 column, acetonitrile/water 70:30) .

Basic: What are the ecological disposal protocols for waste containing this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.